2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. The carboxylic acid group is activated using reagents such as N,N’-carbonyldiimidazole, which facilitates the formation of the ester bond . The reaction is carried out under mild conditions to ensure the stability of the chromene moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with various molecular targets. The chromene moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in cellular processes. The benzimidazole ring can bind to metal ions, affecting metalloprotein functions. These interactions disrupt normal cellular functions, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate
- 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Uniqueness
Compared to similar compounds, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide stands out due to its unique combination of the chromene and benzimidazole moieties. This dual functionality enhances its biological activity and broadens its range of applications in scientific research.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C22H21N3O4/c1-12(2)22-24-17-7-4-14(9-18(17)25-22)23-20(26)11-28-15-5-6-16-13(3)8-21(27)29-19(16)10-15/h4-10,12H,11H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
QGBTVHDUBLAOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=C(N4)C(C)C |
Origin of Product |
United States |
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